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Compound of Interest

Compound Name: N-(4-Bromopyridin-2-yl)acetamide

Cat. No.: B1526734

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromopyridin-2-yl)acetamide is a versatile bifunctional building block in medicinal
chemistry. Its structure, featuring a bromine-substituted pyridine ring and an acetamide group,
provides two key reactive handles for the synthesis of a diverse range of derivatives. The
pyridine nitrogen and the bromine atom allow for various substitution and coupling reactions,
while the acetamide moiety can be modified or can participate in hydrogen bonding interactions
with biological targets. This document provides an overview of its applications in developing
potential therapeutics, particularly in the areas of oncology and inflammatory diseases, along
with detailed protocols for synthesis and biological evaluation.

Chemical Properties
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Property Value Reference
Molecular Formula C7H7BrN20 --INVALID-LINK--
Molecular Weight 215.05 g/mol --INVALID-LINK--
CAS Number 1026796-81-5 --INVALID-LINK--
Appearance White to off-white solid General knowledge
SMILES CC(=O)NC1=NC=CC(=C1)Br  --INVALID-LINK--
InChlKey LFMGMKPLBDZILP- --INVALID-LINK--
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Applications in Medicinal Chemistry

N-(4-Bromopyridin-2-yl)acetamide serves as a scaffold for the development of compounds
targeting various signaling pathways implicated in disease. Key areas of application include the
development of kinase inhibitors for cancer therapy, tubulin polymerization inhibitors, and

P2Y 14 receptor antagonists for inflammatory conditions.

Anticancer Applications

Derivatives of N-(4-Bromopyridin-2-yl)acetamide have shown promise as anticancer agents
by targeting key regulators of cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
a process crucial for tumor growth and metastasis. Pyridine-urea derivatives synthesized from
precursors like 4-bromo-2-aminopyridine have demonstrated potent inhibitory activity against
VEGFR-2.
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Quantitative Data: Pyridine-Urea Derivatives as VEGFR-2 Inhibitors and Anticancer Agents
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Compoun . ICs0 (M) ICs0 (M) Referenc
Target ICs0 (UM) Cell Line

dID (48h) (72h) e

8e VEGFR-2  3.93+0.73 MCF-7 0.22 0.11 [1]12]

8n - - MCF-7 1.88 0.80 [1]12]

8b VEGFR-2 50+191 - - - [1][2]

Doxorubici
- - MCF-7 1.93 - [1]12]

n

Microtubules, dynamic polymers of a- and B-tubulin, are essential for cell division, making them
an attractive target for anticancer drugs. Pyridine-based compounds have been developed as
inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
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Quantitative Data: Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors

Tubulin
Compound Polymerizat HelLa ICso MCF-7 ICso SGC-7901

. Reference
ID ion ICso (uM) (uM) ICs0 (M)

(M)
10t - 0.19 0.33 0.21 [3]
Colchicine - - - - [3]
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Note: Specific ICso for tubulin polymerization for compound 10t was not provided in the source,
but it was identified as a potent inhibitor.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In complex
with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F
transcription factors and progression from the G1 to the S phase of the cell cycle. Inhibition of
CDKA4/6 is a validated strategy in cancer therapy, particularly for hormone receptor-positive
breast cancer. The pyridine core is a common feature in many CDK4/6 inhibitors.
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Anti-inflammatory Applications

The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor involved in inflammatory
responses. Its activation by UDP-glucose triggers pro-inflammatory signaling cascades. N-
substituted acetamide derivatives have been identified as potent P2Y14R antagonists. One
such derivative, I-17, has been shown to inhibit the NLRP3 inflammasome pathway.
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Quantitative Data: N-substituted Acetamide as a P2Y14R Antagonist

Compound ID Target ICs0 (M) Reference

1-17 P2Y14R 0.6 [4]

Experimental Protocols
Synthesis of N-(4-Bromopyridin-2-yl)acetamide[5]

4-bromo-2-aminopyridine
Pyridine
Acetyl chloride
Dichloromethane

@oom temperatur@

Add water
Extract with dichloromethane

Wash with brine
Dry over Na25S0a
Concentrate
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Materials:

4-bromo-2-aminopyridine
e Pyridine

» Acetyl chloride

¢ Dichloromethane (DCM)
o Water

e Brine

e Sodium sulfate (Na2S0a4)
e Hexane

Procedure:

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of
dichloromethane, add acetyl chloride (117 mmol) dropwise.

« Stir the reaction mixture at room temperature for 4 hours.

» Add water to the reaction mixture and extract with dichloromethane.

e Combine the organic layers and wash with brine.

» Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

e Wash the residue with hexane to afford N-(4-bromopyridin-2-yl)acetamide. (Expected
yield: ~72%).

General Protocol for Synthesis of Pyridine-Urea
Derivatives[1][2]
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Materials:

Substituted 2-aminopyridine (e.g., 2-amino-4-bromopyridine)

Appropriate isocyanate

Dry solvent (e.g., dichloromethane, tetrahydrofuran)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

o Dissolve the substituted 2-aminopyridine in the dry solvent under an inert atmosphere.
e Add the isocyanate dropwise to the solution at O °C.

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, remove the solvent under reduced pressure.

o Purify the crude product by recrystallization or column chromatography to obtain the desired
pyridine-urea derivative.

Cell Viability (MTT) Assay[6][7]

Materials:

e Cells (e.g., MCF-7)

Complete cell culture medium

96-well plates

Test compounds (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours.

o Treat the cells with various concentrations of the test compounds and a vehicle control
(DMSO).

 Incubate for the desired time period (e.g., 48 or 72 hours).
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 150 pL of the solubilization solution to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
values.

In Vitro Tubulin Polymerization Assay[8]

Materials:

e Tubulin protein (>99% pure)

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgClz, 0.5 mM EGTA)

GTP solution

Fluorescent reporter (e.g., DAPI)

Test compounds

96-well plate (black, clear bottom)

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Fluorescence plate reader with temperature control

Procedure:

e Prepare a tubulin solution (e.g., 2.0 mg/mL) in ice-cold polymerization buffer containing GTP.
e Add varying concentrations of the test compounds to the wells of the 96-well plate.

e Add the tubulin solution to the wells to initiate the reaction.

o Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

e Monitor the increase in fluorescence over time as the reporter incorporates into the
polymerizing microtubules.

o Determine the Vmax (maximum slope) of the polymerization curves.

» Plot the percentage of Vmax relative to a control against the logarithm of the compound
concentration and fit to a dose-response curve to determine the ICso.

VEGFR-2 Kinase Assay|[5]

Materials:

e Recombinant human VEGFR-2 kinase

» Kinase buffer

o ATP

e Substrate (e.g., poly(Glu, Tyr) 4:1)

e Test compounds

e Kinase-Glo™ Luminescent Kinase Assay Kit
e 96-well white plate

e Luminometer
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Procedure:

e Prepare a master mix containing kinase buffer, ATP, and the substrate.

e Add the master mix to the wells of the 96-well plate.

e Add the test compounds at various concentrations to the appropriate wells.

« Initiate the reaction by adding the diluted VEGFR-2 kinase to the wells.

 Incubate the plate at 30°C for 45 minutes.

o Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent.
o Measure the luminescence using a luminometer.

e The luminescence signal is inversely proportional to the kinase activity. Calculate the
percentage of inhibition and determine the ICso values.

Conclusion

N-(4-Bromopyridin-2-yl)acetamide is a valuable and versatile building block for the synthesis
of novel compounds with significant potential in medicinal chemistry. Its utility in the
construction of potent inhibitors of key biological targets such as VEGFR-2, tubulin, CDKs, and
P2Y14R highlights its importance in the development of new therapeutic agents for cancer and
inflammatory diseases. The protocols provided herein offer a foundation for the synthesis and
evaluation of derivatives based on this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: N-(4-Bromopyridin-2-
yl)acetamide in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526734#n-4-bromopyridin-2-yl-acetamide-as-a-
building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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